molecular formula C3H5FO2 B8027282 (S)-2-fluoropropanoic acid

(S)-2-fluoropropanoic acid

Cat. No.: B8027282
M. Wt: 92.07 g/mol
InChI Key: ZVZPFTCEXIGSHM-REOHCLBHSA-N
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Description

(S)-2-Fluoropropanoic Acid (CAS 57965-29-4) is a chiral organofluorine compound valued as a versatile building block in synthetic organic chemistry and drug discovery research. With a molecular formula of C₃H₅FO₂ and a molecular weight of 92.07 g/mol, this enantiomerically pure acid is characterized by a fluorine atom at the alpha carbon of the propanoic acid chain . The introduction of fluorine can significantly alter the physicochemical properties of molecules, making this compound highly useful for creating analogs and probing structure-activity relationships . It is typically supplied with a high enantiomeric purity of ≥95% . As a research chemical, its primary applications include serving as a precursor for the synthesis of more complex, optically active molecules, such as active pharmaceutical ingredients (APIs) and liquid crystals . The compound is classified as hazardous (UN# 3265, Packing Group III), with GHS hazard statements including H314, indicating it causes severe skin burns and eye damage . This product is intended for Research and Further Manufacturing Use Only, strictly as a reagent, and is not meant for diagnostic or therapeutic applications involving humans.

Properties

IUPAC Name

(2S)-2-fluoropropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZPFTCEXIGSHM-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-fluoropropanoic acid typically involves the fluorination of a suitable precursor. One common method is the enantioselective fluorination of propanoic acid derivatives. This can be achieved using chiral catalysts that ensure the correct stereochemistry is obtained. For example, the use of chiral fluorinating agents or catalysts can help in achieving the desired (S)-configuration.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes. These processes often use fluorine gas or other fluorinating agents under controlled conditions to ensure safety and efficiency. The reaction conditions typically include low temperatures and the use of solvents that can stabilize the intermediate compounds formed during the reaction.

Chemical Reactions Analysis

Kinetic Resolution

One of the most notable reactions of (S)-2-fluoropropanoic acid is its kinetic resolution, which is a method used to separate enantiomers of a chiral compound. Research has shown that the BTM-mediated kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids can be effectively utilized to produce this compound with high enantiomeric excess. This process involves the formation of a zwitterionic intermediate that facilitates selective reactions with nucleophiles, leading to the desired chiral products.

Key Findings:

  • The reaction proceeds through a series of steps involving acyl-transfer catalysts.

  • The selectivity of the reaction is influenced by the electronegativity of the fluorine atom.

  • The transition state calculations indicate a concerted mechanism where bond formation and cleavage occur synchronously .

Esterification Reactions

This compound can undergo esterification reactions, where it reacts with alcohols to form esters. This reaction is typically catalyzed by acid catalysts and is important for synthesizing various esters used in pharmaceuticals and agrochemicals.

General Reaction:

 S 2 Fluoropropanoic Acid+AlcoholAcid Catalyst S 2 Fluoropropanoate+Water\text{ S 2 Fluoropropanoic Acid}+\text{Alcohol}\xrightarrow{\text{Acid Catalyst}}\text{ S 2 Fluoropropanoate}+\text{Water}

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are another significant pathway for this compound. The presence of the fluorine atom makes it susceptible to nucleophilic attack, leading to various substitution products. These reactions can be facilitated under polar aprotic conditions, enhancing the nucleophilicity of the attacking species.

Example Reaction:

 S 2 Fluoropropanoic Acid+NucleophileSubstituted Product\text{ S 2 Fluoropropanoic Acid}+\text{Nucleophile}\rightarrow \text{Substituted Product}

Decarboxylation Reactions

Decarboxylation can occur under specific conditions, where this compound loses carbon dioxide to form corresponding hydrocarbons or other derivatives. This reaction is particularly useful in synthetic organic chemistry for generating simpler compounds from more complex carboxylic acids.

Mechanistic Insights

Research has utilized density functional theory calculations to elucidate the mechanisms involved in these reactions, particularly focusing on transition states and energy profiles associated with each pathway. The studies indicate that:

  • The transition states for nucleophilic attacks are lower in energy for (S)-isomers compared to their (R)-counterparts due to steric effects.

  • The concerted nature of bond formation and cleavage in kinetic resolutions enhances selectivity towards (S)-products .

Scientific Research Applications

Chemical Applications

Organic Synthesis
(S)-2-fluoropropanoic acid serves as a crucial building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity allows for the introduction of fluorine into various organic molecules, making it valuable in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

CompoundApplicationUnique Features
2-Fluoropropionyl chlorideIntermediate in organic synthesisHighly reactive acyl chloride
2-FluoropropionamidePrecursor for pharmaceuticalsStable amide structure
2-FluoropropionitrileBuilding block for nitrile derivativesUseful in nucleophilic reactions

Biological Applications

Fluorinated Fatty Acids
this compound is utilized in the preparation of fluorinated fatty acids, which have demonstrated antifungal properties. These compounds are being investigated for their potential to develop new antifungal agents .

Enzyme Mechanism Studies
The compound is employed to study enzyme mechanisms involving fluorinated substrates, providing insights into metabolic pathways and enzyme interactions .

Medical Applications

Imaging Agent in Oncology
One of the most notable applications of this compound is its use as a radiolabeled imaging agent in positron emission tomography (PET) for detecting prostate cancer. Labeled with fluorine-18, this compound has shown superior uptake in tumor tissues compared to traditional tracers like [18F]FDG, particularly in small tumors .

Case Study: PET Imaging

  • Study Design : In vivo studies using mouse models.
  • Findings : The uptake of 18F-FPA was significantly higher in tumor tissues, indicating its potential as an effective imaging agent for early detection of prostate cancer.

Industrial Applications

Agrochemical Production
In the agrochemical sector, this compound is used as a precursor for synthesizing herbicides, fungicides, and insecticides. Its ability to modify biological activity through fluorination enhances the efficacy of agricultural chemicals .

Pharmacological Insights

Recent research has highlighted the pharmacokinetic advantages of this compound over non-fluorinated counterparts. The introduction of fluorine can improve metabolic stability and alter lipophilicity, which influences how these compounds interact with biological targets.

Case Study: COX Inhibition

  • Objective : To evaluate the anti-inflammatory effects of aryl-2-fluoropropionic acids.
  • Results : The introduction of fluorine at the second position reduced anti-inflammatory effects while preserving some pharmacological benefits. This suggests a complex relationship between structure and activity that warrants further investigation .

Mechanism of Action

The mechanism of action of (S)-2-fluoropropanoic acid involves its interaction with biological molecules. The fluorine atom can significantly alter the compound’s reactivity and interactions with enzymes and receptors. This can lead to changes in metabolic pathways and biological activity. The specific molecular targets and pathways depend on the context in which the compound is used, such as in enzyme inhibition studies or as a metabolic probe.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Structural Features and Acidity
Compound Substituent(s) pKa (Estimated) Key Electronic Effects
(S)-2-Fluoropropanoic acid α-Fluorine ~2.8–3.0* Strong inductive (-I) effect
Propanoic acid None 4.88 Baseline acidity
2-Nitropropanoic acid α-Nitro group ~1.5 Very strong -I effect from nitro
2-Bromopropanoic acid α-Bromine ~2.9 Moderate -I effect (less than F)
4-Fluorophenol Fluorine on aromatic ring ~9.9 Resonance (-R) dominates over -I

*Estimated based on inductive effects; fluorine’s -I effect stabilizes the conjugate base.

  • Fluorine Position Matters: The α-fluorine in this compound enhances acidity compared to unsubstituted propanoic acid, but less so than a nitro group . In contrast, 4-fluorophenol is far less acidic due to the weaker electron-withdrawing effects of fluorine on an aromatic ring.

Pharmacokinetics and Structural Modifications

Table 3: Impact of Substituents on Pharmacokinetics
Compound Structural Feature Key Pharmacokinetic Property
This compound Linear α-fluorine Rapid clearance, high brain uptake
3-Fluoro-2,2-dimethylpropanonic acid Branched β-fluorine, methyl groups Extended half-life (reduced metabolism)
2-(2,5-Difluorophenyl)-2-fluoropropanoic acid Aromatic difluorine substituents Enhanced lipophilicity (improved membrane penetration)
  • Branching Effects: 3-Fluoro-2,2-dimethylpropanonic acid ([18F]FDMP) shows prolonged half-life due to steric hindrance from methyl groups, slowing metabolic degradation .

Stereochemical Considerations

The (S)-enantiomer of 2-fluoropropanoic acid is often preferred in drug design for its compatibility with chiral biological targets. For example, (S)-2-((4-fluorophenyl)amino)propanoic acid () leverages stereospecific interactions for optimized receptor binding.

Biological Activity

(S)-2-fluoropropanoic acid is a fluorinated derivative of propanoic acid that has garnered attention due to its unique biological properties and potential therapeutic applications. This article explores its biological activity, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C3H5FO2C_3H_5FO_2 and is characterized by the presence of a fluorine atom at the second carbon position. This modification can significantly influence its biological activity compared to non-fluorinated analogs.

Anti-Inflammatory Effects

Research indicates that this compound exhibits a decreased anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, it has been shown to have minimal impact on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Studies reveal that both enantiomers of 2-aryl-2-fluoropropanoic acids do not significantly inhibit COX-1 or COX-2 activities, leading to a reduced production of prostaglandin E2 (PGE2) in murine macrophages stimulated with lipopolysaccharides (LPS) . This suggests a potential therapeutic advantage as it may mitigate side effects associated with COX inhibition.

Pharmacokinetics

The introduction of fluorine into the structure of this compound not only alters its biological activity but also enhances its pharmacokinetic profile. Studies have shown that fluorinated compounds tend to exhibit improved metabolic stability and bioavailability, which can be beneficial in therapeutic contexts .

Efficacy in Cerebral Ischemia

A notable study evaluated the efficacy of this compound in a model of transient cerebral ischemia induced by middle cerebral artery occlusion in rats. The compound demonstrated significant effects in reducing polymorphonuclear (PMN) infiltration and infarct size, leading to improved neurological outcomes . This highlights its potential role in neuroprotective therapies.

Applications in Chronic Inflammatory Diseases

This compound has been investigated for its therapeutic applications in chronic inflammatory diseases such as rheumatoid arthritis, psoriasis, and ulcerative colitis. Its ability to modulate neutrophil chemotaxis and activation makes it a candidate for treating conditions where inflammation plays a critical role .

Data Summary

The following table summarizes key findings related to the biological activity and pharmacokinetics of this compound:

Study/Source Biological Activity Pharmacokinetic Properties Therapeutic Applications
Patent Minimal COX inhibitionImproved metabolic stabilityChronic inflammatory diseases
Study Reduced PMN infiltrationEnhanced bioavailabilityNeuroprotection
Research Decreased PGE2 productionFavorable pharmacokineticsAutoimmune disorders

Q & A

Q. How should researchers address discrepancies in toxicity profiles across in vitro and in vivo models?

  • Methodological Answer : Cross-validate using human hepatocyte assays (e.g., HepG2) and zebrafish embryos for acute toxicity. Adjust for species-specific metabolic differences (e.g., cytochrome P450 activity). Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate doses .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-fluoropropanoic acid
Reactant of Route 2
(S)-2-fluoropropanoic acid

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